molecular formula C12H22N2O2 B2826594 Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate CAS No. 2241130-97-0

Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate

Cat. No.: B2826594
CAS No.: 2241130-97-0
M. Wt: 226.32
InChI Key: NBIHLULPPBFQIU-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-azaspiro[34]octan-7-yl)carbamate is a synthetic organic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Spirocyclic amine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a low to moderate range (0-25°C) to control the reaction rate.

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction: Formation of reduced derivatives with amine or alkyl groups.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)methylcarbamate
  • Tert-butyl N-(6-azaspiro[3.4]octan-2-yl)carbamate hydrochloride
  • Tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate hydrochloride

Uniqueness

Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for selective binding to molecular targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-7-12(13-8-9)5-4-6-12/h9,13H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIHLULPPBFQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(CCC2)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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